molecular formula C7H9BrN2O2 B2480263 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid CAS No. 1310379-43-1

2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2480263
CAS No.: 1310379-43-1
M. Wt: 233.065
InChI Key: GOZVKTMJLSYISN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

The molecular formula of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is C₈H₁₁BrN₂O₂ , with a molecular weight of 247.09 g/mol . Its IUPAC name, 2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid, reflects the substitution pattern: a bromine atom at position 4, an ethyl group at position 1, and an acetic acid moiety at position 5 of the pyrazole ring. The SMILES notation CCC1=NN(C(=C1Br)CC(=O)O)C and InChIKey BRVSCMTYAJAWAR-UHFFFAOYSA-N further delineate its connectivity and stereochemical features.

Structural and Functional Significance

  • Pyrazole Core : The five-membered aromatic ring contains two adjacent nitrogen atoms, conferring stability and reactivity typical of azoles.
  • Bromine Substituent : The bromine at position 4 enhances electrophilic substitution potential, making the compound a versatile intermediate in cross-coupling reactions.
  • Acetic Acid Group : The carboxylic acid functionality at position 5 enables solubility in polar solvents and participation in condensation or esterification reactions.
Property Value Source
CAS Number 1496937-16-6
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
SMILES CCC1=NN(C(=C1Br)CC(=O)O)C

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr’s pioneering work on antipyrine. The advent of modern catalytic methods, such as palladium-mediated cross-coupling, facilitated the incorporation of halogens like bromine into pyrazole systems.

Key Milestones

  • Knorr Synthesis : Early pyrazole syntheses relied on cyclocondensation of 1,3-diketones with hydrazines. For brominated derivatives, post-synthetic halogenation became common.
  • Medicinal Chemistry Applications : By the 21st century, bromopyrazoles emerged as intermediates in drug discovery, exemplified by patents detailing their use in kinase inhibitors.
  • Recent Advances : Gold-catalyzed aminofluorination and microwave-assisted methods have streamlined the synthesis of complex pyrazole analogs, including this compound.

Position Within Pyrazole Derivative Classifications

Pyrazole derivatives are classified based on substitution patterns and functional groups. This compound belongs to three distinct subcategories:

Subclassification Criteria

  • Halogenated Pyrazoles : Bromine at position 4 places it among electrophilic intermediates used in Suzuki-Miyaura couplings.
  • Alkyl-Substituted Pyrazoles : The ethyl group at position 1 enhances lipophilicity, influencing pharmacokinetic properties in drug design.
  • Carboxylic Acid Derivatives : The acetic acid moiety enables conjugation with amines or alcohols, forming amides or esters for bioactive molecule synthesis.

Comparative Analysis with Related Derivatives

Compound Substituents Applications
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid Methyl at N1, acetic acid at C4 Agrochemical intermediates
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid Methyl at N1 and C3 Anti-inflammatory agents
This compound Bromo at C4, ethyl at N1 Cross-coupling substrates

This structural diversity underscores the compound’s utility in generating tailored molecules for targeted applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-(4-bromo-2-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZVKTMJLSYISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves the bromination of 1-ethyl-1H-pyrazole followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid with key analogs, highlighting substituent variations, molecular properties, and similarity scores (where available):

Compound Name (CAS) Molecular Formula Substituents Similarity Score Key Properties/Notes
Target compound (hypothetical) C₇H₉BrN₂O₂ N1: Ethyl; C4: Br; C5: CH₂COOH High polarity; potential bioactive core
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (82231-53-6) C₅H₅BrN₂O₂ N1: H; C4: Br; C5: CH₂COOH 0.80 Free N1-H may reduce stability
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1199773-67-5) C₉H₁₃BrN₂O₂ N1: H; C4: Br; C5: CH₂COO-tert-butyl 0.92 Ester form; increased lipophilicity
4-Bromo-1H-pyrazole-5-carboxylic acid (1092683-57-2) C₄H₃BrN₂O₂ N1: H; C4: Br; C5: COOH 0.88 Smaller size; higher acidity
1-Methyl-1H-pyrazole-5-carboxylic acid (16034-46-1) C₅H₆N₂O₂ N1: Methyl; C4: H; C5: COOH 0.79 Lacks bromine; reduced reactivity
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (299405-26-8) C₇H₆BrF₃N₂O₂ N1: H; C3: CF₃; C4: Br; C5: CH₃; C1: CH₂COOH Trifluoromethyl enhances metabolic stability

Critical Analysis of Substituent Effects

  • N1 Substituents: Ethyl vs. Free N1-H (CAS 82231-53-6): May lead to tautomerization or reduced stability under acidic conditions .
  • C4 Bromine Position :

    • Bromine at C4 (target) vs. C5 (e.g., CAS 1092683-57-2): Positional differences alter electronic effects. C4-bromo derivatives exhibit stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Acetic Acid vs. Ester Derivatives :

    • The tert-butyl ester (CAS 1199773-67-5) acts as a prodrug, masking the carboxylic acid’s polarity for improved bioavailability .
    • Free carboxylic acid (target) facilitates salt formation (e.g., hydrochloride in ) or coordination in metal-organic frameworks .
  • Additional Functional Groups :

    • Trifluoromethyl (CAS 299405-26-8): Introduces strong electron-withdrawing effects and resistance to oxidative metabolism, making it valuable in agrochemical design .

Research Implications

  • Medicinal Chemistry : The target compound’s ethyl and bromine substituents balance lipophilicity and reactivity, ideal for kinase inhibitor scaffolds.
  • Material Science : Bromine facilitates functionalization via halogen bonding, useful in crystal engineering (e.g., SHELX-refined structures in ).
  • Synthetic Applications : Higher similarity scores (e.g., 0.92 for tert-butyl ester) suggest utility in structure-activity relationship (SAR) studies through derivatization .

Biological Activity

2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties, which include anticancer, antibacterial, anti-inflammatory, and antiviral activities.

Chemical Structure

The compound features a pyrazole ring substituted with a bromo group and an ethyl group, contributing to its unique biological properties. The presence of the acetic acid moiety enhances its solubility and potential bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)15.2
This compoundHepG2 (liver cancer)12.5
This compoundA549 (lung cancer)18.0

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. The compound has demonstrated activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.020
Pseudomonas aeruginosa0.025

The presence of the bromo substituent may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell walls contributes to its antibacterial efficacy.

Case Studies

Recent investigations into related pyrazole compounds have provided insights into their therapeutic potential:

  • Study on Anticancer Effects : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that compounds with similar structures significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Antibacterial Evaluation : Another study assessed a series of pyrazole-based compounds against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the pyrazole structure could enhance antibacterial potency.

Q & A

Q. What are the key synthetic routes for 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via functionalization of pyrazole precursors. A common approach involves alkylation of 4-bromo-1H-pyrazole derivatives followed by acetic acid side-chain introduction. For example, Vilsmeier-Haack formylation or nucleophilic substitution reactions can be employed to attach the ethyl and acetic acid groups . Optimization often requires design of experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical DOE methods (e.g., factorial designs) minimize trial runs while maximizing yield data robustness .
  • Data Table : Example DOE Parameters for Yield Optimization
VariableRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°C+25% efficiency
Solvent (DMF/H₂O ratio)3:1–1:32:1Reduced by-products
Catalyst (Pd/C loading)1–5 mol%3 mol%90% conversion

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the pyrazole’s 4-position enhances electrophilicity, making it reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the ethyl group may reduce reaction rates. Comparative studies with non-brominated analogs (e.g., 2-(1-ethyl-1H-pyrazol-5-yl)acetic acid) show lower reactivity in palladium-catalyzed reactions, confirming the bromo group’s role as a directing/activating moiety . Characterization via NMR and HPLC-MS is critical to track coupling efficiency and by-product formation .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify preferred reaction pathways. For instance, the ICReDD framework integrates reaction path searches with experimental validation, predicting that bromine’s electron-withdrawing effect directs nucleophiles to the pyrazole’s 5-position . Computational results should be validated via kinetic isotope effect (KIE) studies or X-ray crystallography of intermediates .
  • Data Table : Calculated vs. Experimental Regioselectivity
NucleophilePredicted Site (DFT)Experimental Site (NMR/X-ray)
NH₃⁻C5C5 (95% yield)
CH₃O⁻C5C5 (82% yield)
Ph⁻C3 (minor)C3 (15% yield)

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. For example, antimicrobial activity in pyrazole analogs varies with substituent electronic profiles . To address this:
  • Standardize assay protocols (e.g., CLSI guidelines).
  • Use high-purity samples (≥95%, confirmed via HPLC) .
  • Perform structure-activity relationship (SAR) studies to isolate the bromo-ethyl-acetic acid moiety’s contribution .

Q. How can advanced separation technologies improve purification of synthetic intermediates?

  • Methodological Answer : Membrane-based separation or preparative HPLC efficiently isolates intermediates. For brominated pyrazoles, reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity. Membrane technologies (e.g., nanofiltration) are scalable for removing metal catalysts .

Methodological Guidelines for Researchers

  • Characterization : Use tandem MS and single-crystal X-ray diffraction for structural confirmation .
  • Reactivity Analysis : Combine DFT calculations with kinetic studies to map substituent effects .
  • Data Validation : Cross-reference experimental results with computational predictions and replicate under controlled conditions .

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